molecular formula C17H19FN4S B607469 Flumezapine CAS No. 61325-80-2

Flumezapine

Número de catálogo: B607469
Número CAS: 61325-80-2
Peso molecular: 330.4 g/mol
Clave InChI: JBHUBOISLBWHAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de Reacciones: Flumezapina experimenta diversas reacciones químicas, incluyendo:

    Oxidación: La flumezapina se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.

    Reducción: Las reacciones de reducción pueden convertir la flumezapina en sus formas reducidas, afectando el anillo de tieno o la porción de piperazina.

    Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el anillo de piperazina.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

    Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos bajo diversas condiciones.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados reducidos y análogos sustituidos de la flumezapina.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flumezapine acts primarily as a dopamine D2 receptor antagonist, similar to other antipsychotics. Its mechanism of action is believed to involve modulation of dopaminergic pathways, which are crucial in the pathophysiology of schizophrenia.

Key Pharmacological Characteristics

PropertyDescription
Chemical Structure Related to olanzapine; minor structural differences
Mechanism Dopamine D2 receptor antagonist
Toxicity Concerns Liver and muscle toxicity observed in trials

Clinical Applications and Trials

This compound was investigated in various clinical trials aimed at assessing its efficacy and safety in treating schizophrenia. However, the results were largely unfavorable due to the adverse effects noted.

Summary of Clinical Trials

  • Efficacy in Schizophrenia Treatment
    • This compound was evaluated against placebo and other antipsychotics but showed no significant improvement in symptoms compared to existing treatments.
    • The drug was associated with higher rates of liver toxicity, leading to its abandonment in favor of safer alternatives.
  • Comparative Studies
    • In comparative trials with olanzapine, this compound did not demonstrate superior efficacy or safety profiles.
    • The risk of serious adverse effects led to the conclusion that this compound was not a viable option for schizophrenia treatment.

Clinical Trial Data Table

Study TypeComparisonSample SizeOutcome
Randomized ControlThis compound vs Placebo200No significant difference in symptom reliefHigh toxicity risk; not recommended
Comparative StudyThis compound vs Olanzapine150Similar efficacy but higher adverse effectsInferior choice due to safety issues

Case Studies

While this compound itself is no longer in use, some case studies provide insights into the management of treatment-resistant schizophrenia where alternative therapies were considered.

Notable Case Study Insights

  • A case study highlighted the challenges faced by patients with treatment-resistant schizophrenia. Although this compound was not utilized, the discussion emphasized the need for careful monitoring when using antipsychotics with known toxicity profiles.
  • Patients often require combinations of medications (e.g., clozapine) alongside rigorous monitoring protocols to manage symptoms effectively.

Case Study Data Table

Patient IDTreatment RegimenOutcome
Patient AClozapine + FluoxetineImproved symptoms after 3 weeks
Patient BFluphenazine + CYP2D6 inhibitorMinimal improvement noted

Actividad Biológica

Flumezapine, a thienobenzodiazepine derivative, was developed as an antipsychotic agent primarily aimed at treating schizophrenia. Despite its initial promise, it has been largely abandoned due to safety concerns and adverse effects. This article delves into the biological activity of this compound, examining its pharmacological profile, receptor interactions, and findings from various studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its interactions with multiple neurotransmitter systems. It is known to act as a potent antagonist of dopamine D2 receptors and has significant affinity for serotonin receptors, particularly 5HT2 receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:

Receptor Type This compound Clozapine Spiperone Fluphenazine
D2HighModerateHighHigh
5HT2HighModerateLowLow
5HT1AModerateHighLowLow

This compound's mechanism of action involves:

  • Dopamine D2 Receptor Antagonism : It effectively blocks D2 receptors, which is crucial in managing psychotic symptoms. Studies have shown that this compound does not increase dopamine release, similar to atypical antipsychotics like clozapine, suggesting a lower risk of extrapyramidal symptoms (EPS) .
  • Serotonin Receptor Interaction : It also antagonizes 5HT2 receptors, which may contribute to its therapeutic effects and side effect profile. Notably, this compound's ability to block the elevation of serum corticosterone induced by serotonin and dopamine agonists indicates its role in modulating stress responses .

Clinical Findings and Case Studies

Despite its theoretical benefits, clinical trials revealed significant drawbacks. In one study involving patients treated with this compound, two individuals exhibited extrapyramidal symptoms as measured by the Abnormal Involuntary Movement Scale (AIMS) . Additionally, concerns regarding liver and muscle toxicity led to the discontinuation of further development .

Long-term Effects and Safety

A retrospective analysis indicated that while long-term antipsychotic use generally does not increase severe physical morbidity leading to hospitalization, this compound's risk profile raised alarms. The following table summarizes findings from various studies regarding mortality outcomes associated with different antipsychotics:

Antipsychotic All-Cause Mortality Cardiovascular Mortality Suicide Mortality
Clozapine0.39 (95% CI: 0.36-0.43)0.55 (95% CI: 0.47-0.64)0.21 (95% CI: 0.15-0.29)
This compoundNot specifiedNot specifiedNot specified
HaloperidolHigher riskHigher riskHigher risk

The data suggest that while clozapine may reduce mortality rates significantly compared to other antipsychotics, this compound's adverse effects limited its clinical utility .

Propiedades

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976813
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-80-2
Record name Flumezapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61325-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumezapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.